4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a thiazole ring, and a difluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate halides under acidic or basic conditions. The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine has shown potential as a bioactive molecule
Medicine: The compound has been studied for its pharmacological properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 4-[4-(3,4-difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
4-[4-(2,4-Difluoro-3-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
4-[4-(3,4-Difluoro-2-hydroxyphenyl)-1,3-thiazol-2-yl]morpholine
4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]piperidine
Uniqueness: 4-[4-(3,4-Difluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the difluoro-methoxyphenyl group and the morpholine ring contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
1621375-33-4 |
---|---|
Molecular Formula |
C14H14F2N2O2S |
Molecular Weight |
312.3 |
Purity |
95 |
Origin of Product |
United States |
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